molecular formula C21H18N2O2 B5534525 2-amino-N-(2-benzoyl-4-methylphenyl)benzamide

2-amino-N-(2-benzoyl-4-methylphenyl)benzamide

Cat. No.: B5534525
M. Wt: 330.4 g/mol
InChI Key: MDJWGGDYBHJRSO-UHFFFAOYSA-N
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Description

2-amino-N-(2-benzoyl-4-methylphenyl)benzamide is a compound that belongs to the class of benzamides Benzamides are a significant class of amide compounds widely used in various fields, including medicinal chemistry, industrial applications, and biological research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2-benzoyl-4-methylphenyl)benzamide can be achieved through several synthetic routes. One common method involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. The reaction is typically carried out in a microreactor system to optimize reaction conditions and achieve high yields. The reaction conditions include the use of acetonitrile as the solvent and maintaining the reaction temperature at an optimal level to ensure selective monoacylation .

Industrial Production Methods

In industrial settings, the continuous flow process is often employed for the synthesis of this compound. This method involves the use of a microreactor system to control reaction kinetics and optimize the production process. The continuous flow process allows for efficient synthesis with high yields and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(2-benzoyl-4-methylphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .

Scientific Research Applications

2-amino-N-(2-benzoyl-4-methylphenyl)benzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-amino-N-(2-benzoyl-4-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-amino-N-(2-benzoyl-4-methylphenyl)benzamide include:

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-amino-N-(2-benzoyl-4-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2/c1-14-11-12-19(23-21(25)16-9-5-6-10-18(16)22)17(13-14)20(24)15-7-3-2-4-8-15/h2-13H,22H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDJWGGDYBHJRSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2N)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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